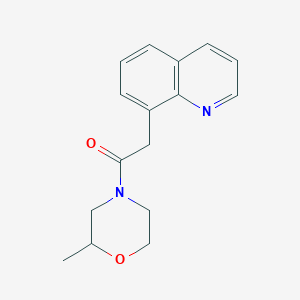
N-(3-ethynylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-ethynylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide, commonly known as ETP-101, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic properties. ETP-101 belongs to the class of pyrazole derivatives and has shown promising results in various preclinical studies.
Mecanismo De Acción
The exact mechanism of action of ETP-101 is not fully understood. However, it is believed that ETP-101 exerts its therapeutic effects by modulating the activity of various signaling pathways. ETP-101 has been found to inhibit the activity of the NF-κB signaling pathway, which plays a crucial role in the regulation of inflammation. ETP-101 has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
ETP-101 has been found to have various biochemical and physiological effects. ETP-101 has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-1β, in animal models of inflammation. ETP-101 has also been found to reduce the activation of microglia and astrocytes, which are involved in the regulation of inflammation in the central nervous system. Furthermore, ETP-101 has been shown to reduce pain sensitivity in animal models of neuropathic pain. ETP-101 has also been found to protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ETP-101 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. ETP-101 has also been found to have good solubility in water and organic solvents, which makes it easy to use in various experimental setups. However, ETP-101 has some limitations for lab experiments. ETP-101 has not been extensively studied in human clinical trials, and its safety and efficacy in humans are not fully understood. Furthermore, ETP-101 has a short half-life and is rapidly metabolized in the body, which may limit its therapeutic potential.
Direcciones Futuras
There are several future directions for the research on ETP-101. One direction is to further investigate the mechanism of action of ETP-101 and its effects on various signaling pathways. Another direction is to study the safety and efficacy of ETP-101 in human clinical trials. Furthermore, future research could focus on developing novel derivatives of ETP-101 with improved pharmacokinetic properties and therapeutic potential. Overall, ETP-101 has shown promising results in various preclinical studies, and further research is needed to fully understand its therapeutic potential.
Métodos De Síntesis
The synthesis of ETP-101 involves the reaction of 3-ethynylbenzaldehyde with 1,3,5-trimethylpyrazole-4-carboxylic acid in the presence of a catalyst. The reaction results in the formation of ETP-101 as a yellow solid. The purity of ETP-101 can be enhanced by recrystallization.
Aplicaciones Científicas De Investigación
ETP-101 has been extensively studied for its potential therapeutic properties. It has been shown to possess anti-inflammatory, analgesic, and neuroprotective effects in various preclinical studies. ETP-101 has been found to inhibit the production of pro-inflammatory cytokines and reduce the activation of microglia and astrocytes. ETP-101 has also been shown to reduce pain sensitivity in animal models of neuropathic pain. Furthermore, ETP-101 has been found to protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
N-(3-ethynylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-5-12-7-6-8-13(9-12)16-15(19)14-10(2)17-18(4)11(14)3/h1,6-9H,2-4H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFZNUWCSSIUMFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NC2=CC=CC(=C2)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Methyl-1-[4-(piperidine-1-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B7508002.png)





![4-Methyl-1-[4-(piperidine-1-carbonyl)piperazin-1-yl]pentan-1-one](/img/structure/B7508049.png)
![1-(2-Chlorophenyl)-3-[(1,5-dimethylpyrrol-2-yl)methyl]urea](/img/structure/B7508062.png)






